2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Description
Chemical Name: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS No.: 160969-03-9 Molecular Formula: C₁₁H₁₃F₃O₅S Molecular Weight: 314.28 g/mol IUPAC Name: this compound Key Properties:
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMCBMXHWZNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441213 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160969-03-9 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160969-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
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Preparation Methods
Primary Synthesis Pathway via 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
The most widely documented method involves synthesizing 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol as a precursor, followed by methanesulfonation.
Step 1: Alkylation of 2-Methoxyphenol
2-Methoxyphenol undergoes alkylation with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. This yields 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.
Step 2: Demethylation
The methoxy group is cleaved using a Lewis acid–nucleophile system, typically aluminum chloride (AlCl₃) and ethanethiol in methylene chloride at 0–5°C. This step produces 2-(2,2,2-trifluoroethoxy)phenol with high regioselectivity.
Step 3: Condensation with 2-Bromoethanol
The phenol intermediate reacts with 2-bromoethanol in a nucleophilic substitution facilitated by a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 50–60°C. This forms 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol.
Step 4: Methanesulfonation
The hydroxyl group of the ethanol derivative is mesylated using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine (e.g., triethylamine) at 0–10°C. The reaction proceeds via an SN2 mechanism, yielding the target methanesulfonate ester.
Key Reaction Conditions
Alternative Pathway via Direct Phenol Alkylation
An optimized route bypasses the demethylation step by starting with pyrocatechol (1,2-dihydroxybenzene):
Step 1: Selective Alkylation of Pyrocatechol
Pyrocatechol is reacted with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of AlCl₃, selectively alkylating one hydroxyl group to yield 2-(2,2,2-trifluoroethoxy)phenol directly.
Step 2–4: Identical to Primary Pathway
Subsequent condensation with 2-bromoethanol and mesylation follows the same protocol, reducing total steps and improving overall yield.
Advantages
-
Eliminates the need for demethylation, reducing reagent costs and reaction time.
-
Higher atom economy due to direct phenol utilization.
Process Optimization and Industrial Considerations
Reagent and Solvent Selection
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Alkylation Agents : Tosylates (e.g., 2,2,2-trifluoroethyl p-toluenesulfonate) are preferred over bromides due to lower cost and milder reaction conditions.
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Solvents : THF and DMF are replaced with toluene in industrial settings for easier recycling and lower toxicity.
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Bases : Sodium hydride, while effective, is often substituted with potassium tert-butoxide for safer handling.
Purity and Yield Enhancements
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Crystallization : The final methanesulfonate is purified via recrystallization from chloroform/methanol, achieving >98% purity.
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Temperature Control : Strict低温 control during mesylation minimizes side reactions (e.g., sulfonic acid formation).
Comparative Analysis of Synthetic Methods
| Parameter | Primary Pathway | Alternative Pathway |
|---|---|---|
| Total Steps | 4 | 3 |
| Key Reagents | AlCl₃, MsCl | AlCl₃, MsCl |
| Overall Yield* | ~75% | ~85% |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High |
| *Estimated based on patent data. |
Challenges and Mitigation Strategies
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Demethylation Side Reactions : Over-alkylation is prevented by using stoichiometric AlCl₃ and ethanethiol.
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Moisture Sensitivity : Reactions involving NaH or AlCl₃ require anhydrous conditions under nitrogen atmosphere.
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Mesylation Exotherm : Gradual addition of MsCl and ice-cooling mitigate thermal runaway risks .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines and thiols.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones.
Reduction: The trifluoroethoxy group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of reduced trifluoroethoxy derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
One of the primary applications of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is its role as an intermediate in the synthesis of Silodosin, an α1A-adrenoceptor antagonist used for treating benign prostatic hyperplasia (BPH). This compound serves as a key building block in the production of Silodosin and its derivatives . The structural characteristics provided by the trifluoroethoxy group enhance the pharmacological properties of the final product.
Case Study: Silodosin Synthesis
- Process Overview : The synthesis involves several steps where this compound is reacted with other reagents to form Silodosin.
- Yield and Purity : Typical yields are reported to be high with purity levels exceeding 98%, making it suitable for pharmaceutical applications .
Biological Research Applications
1. Anticancer and Antidiabetic Studies
Recent studies have indicated that compounds containing a trifluoroethoxy group exhibit significant biological activity. For instance, derivatives synthesized from similar structures have shown promising results in anticancer assays and anti-diabetic models . The presence of the trifluoroethoxy moiety is believed to enhance the bioactivity of these compounds.
Case Study: Biological Assessment
- Study Design : In vitro assays were conducted to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.
- Findings : Compounds derived from this compound demonstrated IC50 values indicating effective inhibition of cell viability (e.g., 10.14 µM leading to approximately 51.58% cell death) .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used as an intermediate in the synthesis of Silodosin for treating BPH. |
| Biological Research | Exhibits potential anticancer and anti-diabetic properties through derivatives studied. |
Mechanism of Action
The mechanism of action of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to three classes of analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues: The bromide analog (160969-00-6) shares the trifluoroethoxy-phenoxy backbone but replaces methanesulfonate with bromide, reducing molecular weight by ~15 g/mol. This substitution alters reactivity, making it a precursor for the target compound . Compound 3ag incorporates a benzimidazole-sulfonyl core and an acetamide group, increasing molecular complexity and weight (674.64 g/mol). Its application remains pharmaceutical but targets a different drug pathway .
Functional Analogues: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) replaces trifluoroethoxy with a bulky tetramethylbutyl group, enhancing lipophilicity. However, its non-medicinal use and higher acute toxicity differentiate it from the target compound .
Synthetic Utility :
- The target compound’s methanesulfonate group facilitates nucleophilic substitution reactions, critical for coupling with Silodosin’s active moiety . In contrast, sodium salts of related compounds (e.g., 6c, 6d in ) exhibit improved aqueous solubility but lack direct therapeutic relevance .
Safety Profiles :
- The target compound’s hazards (oral toxicity, skin/eye irritation) align with its reactive sulfonate group . The tetramethylbutyl analog poses acute toxicity risks but lacks sulfonate-related hazards .
Research Implications
- Drug Development: The trifluoroethoxy-phenoxy scaffold is versatile but requires tailored functionalization (e.g., sulfonate vs. bromide) for specific drug targets.
- Safety Optimization: While the target compound’s hazards are manageable in controlled settings, bulkier analogs (e.g., tetramethylbutyl) may offer safer alternatives for non-medicinal applications.
Biological Activity
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (CAS Number: 160969-03-9) is a synthetic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H13F3O5S |
| Molecular Weight | 314.28 g/mol |
| Melting Point | 54°C |
| Purity | ≥98.0% (GC) |
| Physical Form | Crystalline Powder |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as an intermediate in the synthesis of pharmaceuticals and may exhibit properties such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Enzyme Inhibition : The methanesulfonate group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Anti-inflammatory Properties : There is evidence suggesting that it may reduce inflammation, potentially beneficial in treating conditions like arthritis.
- Anticancer Potential : Some studies have explored its role in inhibiting cancer cell proliferation, although more extensive research is necessary to confirm these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a pharmaceutical journal evaluated the antimicrobial efficacy of various methanesulfonates, including this compound. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential as an antimicrobial agent .
- Enzymatic Studies : Research focusing on enzyme inhibition demonstrated that this compound could inhibit specific metabolic enzymes linked to inflammatory responses. This suggests a mechanism through which it may exert anti-inflammatory effects .
- Cancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve disruption of mitochondrial function and activation of caspase pathways .
Q & A
Basic: What are the recommended synthetic routes for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate?
Answer:
The compound is synthesized via nucleophilic substitution. A typical procedure involves:
- Step 1: Deprotonation of the phenolic hydroxyl group using NaH in DMF at room temperature .
- Step 2: Reaction with 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) at 60°C overnight to introduce the trifluoroethoxy group .
- Step 3: Methanesulfonylation of the resulting intermediate using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine .
Optimization Tips:
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Purify via silica gel column chromatography (ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: How should researchers characterize this compound?
Answer:
Key Characterization Techniques:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.4 ppm) and methanesulfonate methyl group (δ 3.2–3.4 ppm) .
- FT-IR: Confirm ester C=O stretch (~1740 cm⁻¹) and sulfonate S=O stretches (~1170 and 1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₁H₁₁F₃O₅S; [M+H]⁺ calc. 313.0392) .
- LogP Analysis: Use reverse-phase HPLC to determine hydrophobicity (experimental LogP ≈ 3.15) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
